![molecular formula C18H9N3O8 B3863975 2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3863975.png)
2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
Descripción general
Descripción
2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as DNPH-BIQ, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound belongs to the family of isoquinoline-1,3(2H)-diones and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can interact with cellular components, such as DNA, proteins, and lipids, leading to cell death. 2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of tumor cells in vitro and in vivo. 2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to exhibit anti-inflammatory activity, which may be helpful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in various research applications. Additionally, 2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is highly fluorescent, making it a useful tool for the detection of metal ions and other biomolecules. However, there are also limitations associated with the use of 2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments. This compound is highly reactive and can undergo photodegradation, which may affect the accuracy of experimental results. Additionally, 2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione is toxic to cells at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione. One potential direction is the further exploration of its antibacterial activity, which may lead to the development of new antibiotics. Another direction is the investigation of its potential as a photosensitizer for the treatment of cancer and other diseases. Additionally, the development of new methods for the synthesis and purification of 2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione may improve its availability for use in research applications. Further studies are also needed to fully understand the mechanism of action of 2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential for use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been widely used in scientific research due to its unique chemical properties. This compound has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological systems. It has also been used as a photosensitizer for the treatment of cancer and other diseases. 2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione has been found to exhibit antibacterial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been used as a tool for studying the structure and function of proteins and enzymes.
Propiedades
IUPAC Name |
2-(2,4-dinitrophenoxy)-4-hydroxybenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9N3O8/c22-13-6-4-9-2-1-3-11-15(9)16(13)18(24)19(17(11)23)29-14-7-5-10(20(25)26)8-12(14)21(27)28/h1-8,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQYEZGEBRCCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=C(C=C2)O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dinitrophenoxy)-4-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



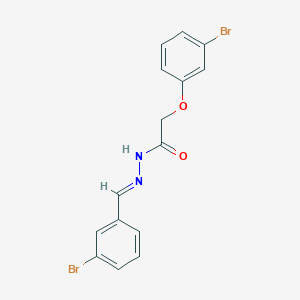
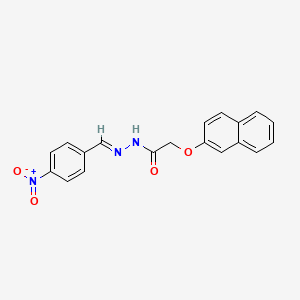
![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylvinyl benzoate](/img/structure/B3863905.png)
![2-methyl-6-{[4-methyl-6-(methylthio)-2-quinolinyl]amino}-2-heptanol](/img/structure/B3863909.png)
![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-3-(4-methylphenyl)acrylamide](/img/structure/B3863922.png)
![N-[3-(dimethylamino)propyl]-2-fluorobenzamide](/img/structure/B3863925.png)
![4-chlorobenzaldehyde [4-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3863932.png)
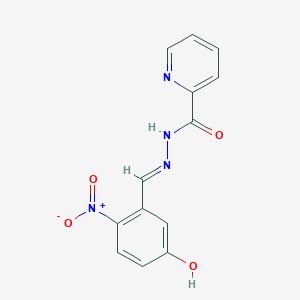
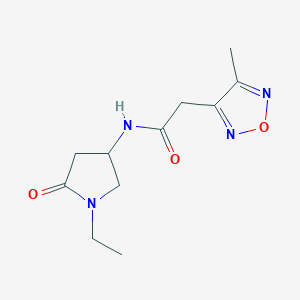

![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3863955.png)

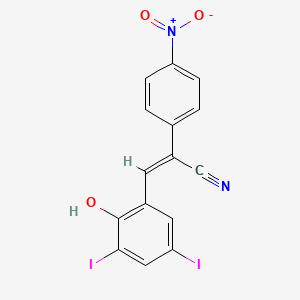
![methyl 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3863971.png)